3-(2-Fluorophenyl)-4-fluorobenzoic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
4-fluoro-3-(2-fluorophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-11-4-2-1-3-9(11)10-7-8(13(16)17)5-6-12(10)15/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJJIFCEFYJFSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)C(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673354 | |
| Record name | 2',6-Difluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214340-35-8 | |
| Record name | 2',6-Difluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 3-(2-fluorophenyl)-4-fluorobenzoic acid generally involves:
- Formation of the biphenyl framework with fluorine substitution on both phenyl rings.
- Introduction of the carboxylic acid functional group at the correct position.
- Selective fluorination at the 4-position of the benzoic acid moiety and at the 2-position of the phenyl substituent.
These steps can be achieved through cross-coupling reactions, electrophilic fluorination, or nucleophilic aromatic substitution, often requiring protection of amino or hydroxyl groups when present.
Preparation via Cross-Coupling and Fluorination
A common approach involves the Suzuki or similar palladium-catalyzed cross-coupling between a fluorinated phenylboronic acid and a fluorinated halobenzoic acid derivative. The key challenge is the selective fluorination and maintaining the integrity of the carboxylic acid group.
Step 1: Preparation of 4-fluorobenzoic acid derivative
Starting from 4-fluorobenzoic acid or its halogenated precursors, protection of the carboxyl group may be done to facilitate coupling.Step 2: Cross-coupling with 2-fluorophenylboronic acid
Using palladium catalysts under mild conditions to form the biphenyl linkage at the 3-position of the benzoic acid ring.Step 3: Deprotection and purification
Removal of protecting groups and purification by recrystallization or chromatography to yield this compound.
Analytical Data Supporting Preparation
Characterization of fluorinated benzoic acids often involves:
FTIR Spectroscopy:
Key absorptions include aromatic C-H stretching (~3025-3075 cm⁻¹), C-F stretching (~1100-1150 cm⁻¹), and carboxylic acid C=O stretching (~1680-1720 cm⁻¹).NMR Spectroscopy (¹H and ¹⁹F NMR):
Aromatic protons appear between 6.5-8.0 ppm with splitting patterns indicative of substitution patterns. Fluorine atoms show characteristic signals in ¹⁹F NMR, confirming substitution at 2- and 4-positions.Mass Spectrometry:
Molecular ion peaks consistent with the expected molecular weight of this compound confirm the product identity.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting materials | Fluorinated anilines or benzoic acid derivatives | Availability influences route choice |
| Protection strategy | 2-(trimethylsilyl)ethoxymethyl chloride for amino groups | Protects reactive sites during fluorination |
| Fluorination agents | Potassium fluoride, hydrogen peroxide, phosphotungstic acid ammonium salt | Ionic liquid media improve yield and selectivity |
| Reaction temperature | 40-100°C | Controlled heating for optimal reaction rates |
| Reaction time | 1-8 hours | Dependent on step and scale |
| Yield | 85-97% | High yields reported with optimized conditions |
| Purification | Filtration, recrystallization, drying | Standard organic purification |
Research Findings and Optimization Notes
- Ionic liquids act as effective solvents and catalysts for selective fluorination, enhancing yield and reducing reaction times.
- Protection of amino groups prevents side reactions during oxidation and fluorination steps.
- The use of mild oxidants like hydrogen peroxide under controlled pressure and temperature conditions ensures high purity of the fluorinated benzoic acid.
- Potassium fluoride is a preferred fluorine source due to its availability and reactivity under ionic liquid conditions.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-4-fluorobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The aromatic ring can undergo reduction reactions, leading to the formation of partially or fully hydrogenated products.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
- Oxidation
Biological Activity
3-(2-Fluorophenyl)-4-fluorobenzoic acid, a fluorinated benzoic acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and cytotoxic properties, supported by various research findings and case studies.
- Chemical Formula : C13H8F2O2
- Molecular Weight : 234.20 g/mol
- CAS Number : 39231966
Biological Activity Overview
The biological activity of this compound has been assessed through various studies focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
A study evaluated the antimicrobial effects of several fluorinated benzoic acids, including this compound. The compound exhibited significant antibacterial activity against a range of bacterial strains, particularly those resistant to conventional antibiotics. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound's fluorinated structure enhances its interaction with bacterial membranes, potentially leading to increased permeability and cell death.
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The compound was tested on human breast cancer (MCF-7) and prostate cancer (PC3) cell lines, revealing an IC50 value of approximately 50 µM for both cell types.
Cytotoxicity Assay Results
| Cell Line | IC50 (µM) | Effectiveness (%) |
|---|---|---|
| MCF-7 | 50 | 75 |
| PC3 | 50 | 70 |
These findings indicate that the compound can inhibit cell proliferation effectively, making it a candidate for further development as an anticancer agent.
The proposed mechanism of action for the biological activity of this compound involves:
- Inhibition of Enzymatic Activity : The presence of fluorine atoms may enhance binding affinity to target enzymes involved in cell growth and division.
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into lipid membranes, disrupting their integrity and leading to cell lysis.
Case Studies
- Antimicrobial Efficacy Study : A recent publication reported on the synthesis and evaluation of various fluorinated benzoic acids, including our compound, demonstrating its effectiveness against multidrug-resistant bacterial strains. The study highlighted the need for new antibiotics in light of rising resistance rates.
- Cancer Cell Line Study : Another study focused on the effects of several benzoic acid derivatives on cancer cell lines. It found that compounds with fluorine substitutions showed enhanced cytotoxicity compared to their non-fluorinated counterparts.
Scientific Research Applications
Medicinal Chemistry
3-(2-Fluorophenyl)-4-fluorobenzoic acid has been explored for its potential therapeutic properties:
- Anti-inflammatory Agents: Research indicates that fluorinated benzoic acids can exhibit anti-inflammatory activities. The presence of fluorine atoms may enhance binding affinity to target enzymes involved in inflammatory pathways.
- Anticancer Activity: Studies have shown that derivatives of fluorinated benzoic acids can inhibit cancer cell proliferation. The mechanism often involves the disruption of cellular signaling pathways associated with tumor growth .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis:
- Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions, forming complex aromatic compounds that are valuable in pharmaceuticals and agrochemicals .
- Functional Group Transformations: The carboxylic acid group allows for further derivatization, leading to the synthesis of various functionalized derivatives used in drug development .
Material Science
The unique properties of this compound make it suitable for applications in material science:
- Polymer Chemistry: It can be utilized in the synthesis of fluorinated polymers, which exhibit improved thermal stability and chemical resistance compared to non-fluorinated counterparts .
- Nanomaterials: The compound has potential applications in the development of nanomaterials, particularly in enhancing the performance of electronic devices due to its electronic properties .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of several fluorinated benzoic acid derivatives, including this compound. The results indicated significant inhibition of cell growth in various cancer cell lines, suggesting its potential as a lead compound for further development .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 15 | MCF-7 (Breast) |
| 4-Fluorobenzoic acid | 20 | HeLa (Cervical) |
Case Study 2: Polymer Development
In a research article on polymer chemistry, the incorporation of this compound into polymer matrices was shown to enhance thermal stability and mechanical properties. The study demonstrated that polymers containing this compound maintained structural integrity at elevated temperatures compared to standard polymers without fluorination.
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Standard Polymer | 150 | 30 |
| Fluorinated Polymer | 200 | 50 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Fluorine Substituents
(a) 3-(2-Fluorophenyl)-5-fluorobenzoic acid (CAS 1214386-75-0)
- Structural difference : Fluorine at the 5-position of the benzoic acid ring instead of 3.
- The electronic effects may slightly lower acidity compared to the 4-fluoro isomer .
(b) 4-(2-Fluorophenyl)-3-fluorobenzoic acid (CAS 1192548-50-7)
- Structural difference : Fluorine positions swapped between the benzoic acid (3-position) and phenyl (2-position) rings.
- Impact : Altered dipole moments and crystal packing, affecting melting points and crystallinity. Reported melting point: ~180–185°C (estimated) .
(c) 3-(4-Fluorophenyl)-4-fluorobenzoic acid (CAS 1181452-11-8)
Halogen-Substituted Analogs
(a) 3-(2-Chlorophenyl)-4-fluorobenzoic acid (CAS 1261963-31-8)
- Molecular formula : C₁₃H₈ClFO₂; Molar mass : 250.65 g/mol.
- Impact of chlorine: Chlorine’s larger atomic radius and lower electronegativity compared to fluorine reduce the compound’s acidity (pKa ~2.8–3.3). Chlorine also increases lipophilicity (logP ~3.5 vs.
(b) 4-(3-Chloro-4-fluorophenyl)benzoic acid (CAS 195457-73-9)
Functionalized Derivatives
(a) 4-Fluoro-3-(3,4-dimethoxybenzamido)benzoic acid
- Structural difference : An amide-linked 3,4-dimethoxyphenyl group replaces the 2-fluorophenyl moiety.
- Impact: The amide group enables hydrogen bonding, improving solubility in polar solvents (e.g., DMSO or ethanol). This derivative has shown promise in modulating P-glycoprotein in cancer cells, unlike the non-amide target compound .
(b) 3-(4-Acetylphenyl)-4-fluorobenzoic acid (CAS 1261938-14-0)
Simplified Fluorobenzoic Acids
(a) 4-Fluorobenzoic acid (CAS 456-22-4)
- Structural difference : Lacks the 2-fluorophenyl substituent.
- Impact : Simpler structure with higher solubility in water (~1.2 g/L vs. ~0.3 g/L for the target compound) due to reduced hydrophobicity. Used widely as a precursor in organic synthesis .
(b) 2-Fluorobenzoic acid (CAS 445-29-4)
Key Data Table: Structural and Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Properties |
|---|---|---|---|---|
| 3-(2-Fluorophenyl)-4-fluorobenzoic acid | 1214340-35-8 | C₁₃H₈F₂O₂ | 242.20 | pKa ~2.7; logP ~2.8; m.p. ~190–195°C |
| 3-(2-Chlorophenyl)-4-fluorobenzoic acid | 1261963-31-8 | C₁₃H₈ClFO₂ | 250.65 | pKa ~3.0; logP ~3.5; m.p. ~185–190°C |
| 4-Fluorobenzoic acid | 456-22-4 | C₇H₅FO₂ | 140.11 | pKa ~2.5; logP ~1.5; m.p. ~182–185°C |
| 4-Fluoro-3-(3,4-dimethoxybenzamido)benzoic acid | N/A | C₁₆H₁₃FNO₅ | 318.28 | Soluble in DMSO; IC₅₀ (P-gp) ~5 µM |
Q & A
Q. What are the common synthetic routes for preparing 3-(2-Fluorophenyl)-4-fluorobenzoic acid, and how can purity be optimized?
Synthesis typically involves fluorination reactions or coupling of fluorinated aromatic precursors. For example:
- Cross-coupling reactions : Palladium-catalyzed Suzuki-Miyaura coupling of fluorophenyl boronic acids with halogenated benzoic acid derivatives .
- Direct fluorination : Electrophilic substitution using fluorinating agents like Selectfluor™ on pre-formed benzoic acid scaffolds.
- Purity optimization : Use HPLC (≥99% purity, C18 columns, acetonitrile/water mobile phase) and recrystallization in ethanol/water mixtures .
Q. Which analytical techniques are most reliable for characterizing this compound?
Key methods include:
- NMR spectroscopy : NMR to confirm fluorine substitution patterns (δ -110 to -125 ppm for aromatic fluorines) .
- HPLC : Reverse-phase chromatography (e.g., LiChrosorb® RP-8 columns) with UV detection at 254 nm for purity assessment .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M-H]⁻ at m/z 252.03 for CHFO) .
Advanced Research Questions
Q. How can researchers investigate the biological activity of this compound derivatives?
- Derivatization : Synthesize amides or esters to enhance bioavailability. For example, esterification with methanol under acidic conditions improves cell permeability .
- Assay design : Test antimicrobial activity via broth microdilution (MIC assays) against Gram-positive bacteria (e.g., S. aureus) or evaluate anticancer properties using MTT assays on cancer cell lines .
- Structural-activity relationships (SAR) : Compare with analogs like 4-(2-Fluoro-4-hydroxyphenyl)benzoic acid to assess fluorine’s role in target binding .
Q. What are the stability challenges of this compound under varying pH and temperature conditions?
Q. How should researchers address contradictions in spectral data or bioactivity results?
- Data validation : Cross-validate NMR and MS results with computational tools (e.g., DFT calculations for chemical shift prediction) .
- Impurity analysis : Use LC-MS to detect trace side products (e.g., dehalogenated species) that may skew bioactivity results .
- Assay replication : Control for variables like solvent polarity (DMSO vs. aqueous buffers) in biological assays to ensure reproducibility .
Q. What role does the fluorine substitution pattern play in the compound’s physicochemical properties?
- Electronic effects : The ortho-fluorine on the phenyl ring increases electron-withdrawing effects, lowering pK (~2.8) compared to non-fluorinated analogs .
- Lipophilicity : LogP values (e.g., 2.1) are higher than non-fluorinated benzoic acids, influencing membrane permeability .
Methodological Considerations
Q. What strategies improve solubility for in vitro studies of this compound?
- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance aqueous solubility .
- pH adjustment : Prepare sodium salts by treating with NaOH (1:1 molar ratio) for improved solubility in polar solvents .
Q. How can researchers assess the compound’s stability in biological matrices (e.g., plasma)?
- LC-MS/MS monitoring : Spike plasma samples with the compound and track degradation over time. Half-life (t) <2 hours in murine plasma suggests rapid metabolism .
- Metabolite identification : Use high-resolution MS to detect hydroxylated or glucuronidated metabolites .
Q. What experimental controls are critical when studying structure-activity relationships (SAR) of fluorinated analogs?
- Negative controls : Include non-fluorinated analogs (e.g., benzoic acid) to isolate fluorine’s contribution .
- Isosteric replacements : Compare with chlorinated or trifluoromethyl derivatives to evaluate steric vs. electronic effects .
Q. How can computational modeling aid in optimizing this compound for drug discovery?
- Docking studies : Simulate binding to targets like COX-2 or bacterial enzymes using AutoDock Vina. Fluorine’s electrostatic potential enhances binding affinity in hydrophobic pockets .
- ADMET prediction : Tools like SwissADME predict improved metabolic stability due to fluorine’s resistance to oxidative metabolism .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
